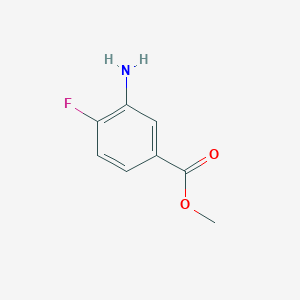

Methyl 3-amino-4-fluorobenzoate

描述

Overview of Methyl 3-Amino-4-Fluorobenzoate within the Class of Aromatic Esters

This compound is a substituted aromatic ester characterized by a methyl ester group, an amino group, and a fluorine atom attached to the benzene (B151609) ring. nih.gov Its specific structure, with the amino group at position 3 and the fluorine atom at position 4, makes it a valuable intermediate in the synthesis of more complex molecules. Aromatic esters, in general, are a class of organic compounds derived from the reaction of an aromatic acid with an alcohol. The presence of both an amino and a fluoro group on the benzoate (B1203000) ring of this particular molecule provides multiple reaction sites for further chemical modifications. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 369-26-6 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Melting Point | 66-69°C |

| Boiling Point | 271.1°C at 760mmHg |

| Density | 1.264 g/cm³ |

| IUPAC Name | This compound |

Data sourced from multiple chemical databases. nih.govmolbase.comscbt.com

Significance of Fluorine Substitution in Aromatic Compounds for Research Applications

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of contemporary chemical and medicinal research. acs.org Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's properties. tandfonline.com

Key impacts of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comjst.go.jp This can increase the in vivo half-life of a drug molecule.

Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency of a drug candidate. tandfonline.comnih.gov

Modified Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. tandfonline.commdpi.com

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions. researchgate.net

These unique effects have led to the inclusion of fluorine in a significant portion of modern pharmaceuticals, with an estimated 20% of all pharmaceuticals containing fluorine. wikipedia.org The applications of fluorinated aromatic compounds extend to materials science, where their incorporation can lead to enhanced thermal stability and chemical resistance in polymers. nih.govacs.org

Historical Context and Evolution of Research on Substituted Benzoate Derivatives

The study of organofluorine chemistry began in the 19th century, well before the isolation of elemental fluorine. jst.go.jpwikipedia.org Early methods involved halogen exchange reactions, such as the work of Alexander Borodin who synthesized benzoyl fluoride (B91410) from benzoyl chloride in 1862. wikipedia.org However, the highly reactive and hazardous nature of fluorinating agents hindered early development. nih.gov

A significant turning point came in the 1930s with the commercialization of organofluorine compounds by companies like DuPont. wikipedia.orgsoftbeam.net The development of Freon as a refrigerant marked a major industrial application. wikipedia.org In the realm of aromatic compounds, the Balz-Schiemann reaction, discovered in 1927, provided a reliable method for introducing fluorine into an aromatic ring. nih.gov

Research into substituted benzoate derivatives has evolved in parallel. Initially, these compounds were studied for their basic chemical properties and reactivity. However, with the growing understanding of structure-activity relationships, they became crucial intermediates in the synthesis of dyes, polymers, and eventually, pharmaceuticals. researchgate.netnih.gov The development of modern analytical techniques and catalytic C-H functionalization methods has further accelerated research, allowing for more precise and efficient synthesis of complex substituted benzoates. acs.org The convergence of these fields—organofluorine chemistry and the study of benzoate derivatives—has given rise to the important class of fluorinated benzoate esters, including this compound, which are now indispensable tools in chemical synthesis and drug discovery. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

methyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABELEDYNIKPYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501853 | |

| Record name | Methyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-26-6 | |

| Record name | Benzoic acid, 3-amino-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Fluorobenzoate

Advanced Synthetic Routes from Precursor Compounds

The synthesis of methyl 3-amino-4-fluorobenzoate can be approached from various starting materials, each requiring a specific sequence of reactions. The choice of route often depends on the availability of precursors, desired purity, and scalability of the process.

Esterification of 3-Amino-4-Fluorobenzoic Acid

A direct and common method for the preparation of this compound is the Fischer esterification of 3-amino-4-fluorobenzoic acid. nih.gov This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. acsgcipr.orgyoutube.comchemguide.co.uk

The reaction mechanism proceeds through several equilibrium steps. chemguide.co.ukmasterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. youtube.com Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com A series of proton transfers then occurs, leading to the formation of a good leaving group (water), which is eliminated. Finally, deprotonation of the resulting protonated ester yields the final product, this compound, and regenerates the acid catalyst. chemguide.co.uk To drive the equilibrium towards the product side, an excess of methanol is often used, and in some setups, the water formed is removed. youtube.com

Table 1: Reaction Parameters for the Esterification of 3-Amino-4-Fluorobenzoic Acid

| Parameter | Conditions |

| Reactants | 3-Amino-4-fluorobenzoic acid, Methanol (often in excess, acting as solvent) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) |

| Temperature | Reflux |

| Reaction Time | Typically several hours |

| Work-up | Neutralization with a base (e.g., sodium bicarbonate) followed by extraction |

Multi-step Synthesis from p-Fluorobromobenzene and Related Halogenated Aromatics

A multi-step synthesis starting from readily available halogenated aromatics like p-fluorobromobenzene offers an alternative route. A patented method outlines a three-step process to obtain the corresponding benzoic acid, which can then be esterified. google.com

The synthesis begins with the formation of a Grignard reagent from p-fluorobromobenzene. This organometallic intermediate then reacts with trimethyl borate (B1201080) in a boronation step to yield fluorobenzoic boric acid. The subsequent step involves nitration of this intermediate using a mixture of nitric and sulfuric acid (nitrosonitric acid) to introduce a nitro group at the 3-position, yielding 3-nitro-4-fluorobenzoic boric acid. The final step in this sequence is the hydrogenation of the nitro group under the catalysis of palladium on carbon (Pd/C) to produce 3-amino-4-fluorobenzoic acid. google.com This acid can then be esterified as described in section 2.1.1 to give the target molecule, this compound.

A similar pathway can be envisioned starting from 4-fluorobenzoic acid, which can be nitrated to 4-fluoro-3-nitrobenzoic acid. prepchem.comchemicalbook.com This intermediate is then subjected to reduction of the nitro group to yield 3-amino-4-fluorobenzoic acid, followed by esterification.

Table 2: Multi-step Synthesis Pathway from p-Fluorobromobenzene

| Step | Reaction | Key Reagents | Intermediate Product |

| 1 | Grignard Formation & Boronation | Mg, Trimethyl borate | Fluorobenzoic boric acid |

| 2 | Nitration | Nitrosonitric acid | 3-Nitro-4-fluorobenzoic boric acid |

| 3 | Reduction | H₂, Pd/C | 3-Amino-4-fluorobenzoic acid |

| 4 | Esterification | Methanol, H₂SO₄ | This compound |

Diazotization and Halogen Substitution Approaches for Introduction of Fluorine

The Balz-Schiemann reaction is a classical and valuable method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.orgdbpedia.orgorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, one could hypothetically start with an appropriately substituted aminobenzoic acid ester that lacks the fluorine atom, for instance, methyl 3,4-diaminobenzoate. Selective diazotization of the 4-amino group followed by a Balz-Schiemann reaction could potentially introduce the fluorine atom at the desired position. However, controlling the regioselectivity of the diazotization in the presence of two amino groups can be challenging.

A more plausible approach involves starting with a precursor where the positions of the amino and the group to be replaced by fluorine are reversed. For example, starting from 4-amino-3-nitrobenzoic acid, the amino group could be converted to a diazonium salt and subsequently to a fluorine atom via the Balz-Schiemann reaction, yielding 4-fluoro-3-nitrobenzoic acid. wikipedia.orgdbpedia.org This intermediate can then be reduced and esterified to the final product. The Balz-Schiemann reaction has been successfully applied to produce various fluorinated benzoic acid derivatives. wikipedia.orgdbpedia.org Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and carrying out the reaction in ionic liquids to improve safety and efficiency. wikipedia.orgresearchgate.netscientificupdate.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the reduction of a nitro group to an amine, a key transformation in many of the synthetic routes.

Role of Palladium-Carbon Catalysis in Reduction Steps

The catalytic hydrogenation of a nitro group to an amine is a crucial step in several synthetic pathways leading to this compound, for example, in the reduction of methyl 4-fluoro-3-nitrobenzoate. Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for this transformation. rsc.org The reaction is typically carried out using hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. rsc.org

The process involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. acsgcipr.org Pd/C is favored due to its high activity, selectivity, and the fact that the catalyst can be easily separated from the reaction mixture by filtration and potentially reused. rsc.org This method is generally clean, producing water as the primary byproduct when using H₂. acsgcipr.org

Table 3: Typical Conditions for Pd/C Catalyzed Nitro Group Reduction

| Parameter | Conditions |

| Substrate | Aromatic nitro compound (e.g., methyl 4-fluoro-3-nitrobenzoate) |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation agents (e.g., ammonium formate) |

| Solvent | Methanol, Ethanol (B145695), Ethyl acetate (B1210297) |

| Temperature | Room temperature to mild heating |

| Pressure | Atmospheric to slightly elevated |

Exploration of Alternative Catalytic Systems for Enhanced Efficiency

While Pd/C is a robust catalyst, research into alternative catalytic systems aims to improve cost-effectiveness, selectivity, and address potential issues like catalyst poisoning or deactivation. Several non-precious metal catalysts have been explored for the reduction of nitroarenes. acs.orgrsc.orgacs.org

Raney Nickel is a well-known alternative to palladium catalysts for hydrogenation reactions, including the reduction of nitro compounds. wikipedia.orggoogle.com It is often used in industrial processes due to its lower cost. acsgcipr.org Raney Nickel can be particularly advantageous in cases where dehalogenation is a concern with palladium catalysts. commonorganicchemistry.com

Other systems, such as those based on manganese , have also been developed for the chemoselective hydrogenation of nitroarenes. acs.orgnih.gov The exploration of these alternative catalysts is driven by the principles of green chemistry, aiming for more sustainable and efficient chemical processes. acs.orgresearchgate.net

Table 4: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Advantages | Disadvantages/Considerations |

| Palladium on Carbon (Pd/C) | High activity, good selectivity, well-established | Cost of palladium, potential for dehalogenation |

| Raney Nickel | Lower cost than palladium, effective for many reductions | Pyrophoric nature, requires careful handling |

| Iron-based Catalysts | Low cost, environmentally benign, high chemoselectivity | May require specific ligands or reaction conditions for high activity |

| Manganese-based Catalysts | Earth-abundant metal, good chemoselectivity | Newer technology, may require specific ligand synthesis |

Synthetic Methodo

Chemical Reactivity and Derivatization of Methyl 3 Amino 4 Fluorobenzoate

Reactions Involving the Amino Group

The primary amino group is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities. Its nucleophilic nature drives many of its characteristic reactions.

Amide Formation and Peptide Coupling Strategies

The amino group of methyl 3-amino-4-fluorobenzoate readily undergoes acylation to form amides. This transformation is fundamental in synthetic organic chemistry and is frequently employed to build more complex molecular architectures. The reaction typically involves the treatment of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acidic byproduct. acs.org

Alternatively, direct coupling with a carboxylic acid can be achieved using a variety of coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as HATU and PyBOP. researchgate.net These methods are particularly prevalent in peptide synthesis, where the mild reaction conditions help to preserve the integrity of sensitive functional groups and prevent racemization. acs.org The formation of an amide bond is a cornerstone of medicinal chemistry, often used to synthesize biologically active compounds. researchgate.net

Table 1: Representative Amide Formation Reactions

| Reagent/Conditions | Product |

| Acetyl chloride, pyridine | Methyl 3-(acetylamino)-4-fluorobenzoate |

| Benzoic acid, EDC, HOBt | Methyl 3-(benzoylamino)-4-fluorobenzoate |

| Boc-Glycine, HATU, DIPEA | Methyl 3-((tert-butoxycarbonyl)glycylamino)-4-fluorobenzoate |

Diazotization Reactions and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures. libretexts.orgmasterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be displaced by a wide array of nucleophiles, making it a powerful intermediate for introducing various substituents onto the aromatic ring. masterorganicchemistry.com

Subsequent transformations of the diazonium salt are numerous and include:

Sandmeyer Reactions: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, can introduce chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com

Schiemann Reaction: The diazonium salt can be converted to an aryl fluoride (B91410) by treatment with fluoroboric acid (HBF₄), followed by heating. masterorganicchemistry.com

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder instead of a copper(I) salt.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol, in this case, methyl 3-hydroxy-4-fluorobenzoate.

Reduction: The diazonium group can be replaced with a hydrogen atom by treatment with a reducing agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These reactions significantly expand the synthetic utility of this compound, allowing for the strategic introduction of a wide range of functional groups. osti.gov

Table 2: Potential Products from Diazotization of this compound

| Reagent(s) | Product |

| 1. NaNO₂, HCl, 0-5°C; 2. CuCl | Methyl 3-chloro-4-fluorobenzoate |

| 1. NaNO₂, HCl, 0-5°C; 2. CuBr | Methyl 3-bromo-4-fluorobenzoate |

| 1. NaNO₂, HCl, 0-5°C; 2. CuCN | Methyl 3-cyano-4-fluorobenzoate |

| 1. NaNO₂, HBF₄, 0-5°C; 2. Heat | Methyl 3,4-difluorobenzoate |

| 1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, Heat | Methyl 4-fluoro-3-hydroxybenzoate |

| 1. NaNO₂, HCl, 0-5°C; 2. H₃PO₂ | Methyl 4-fluorobenzoate |

Oxidation Reactions of the Amino Moiety

The amino group of anilines is susceptible to oxidation, and the specific products formed depend on the oxidant used and the reaction conditions. The oxidation of substituted anilines can be a complex process. arabjchem.org Strong oxidizing agents can lead to the formation of a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials. For many para-substituted anilines, oxidation often leads to the formation of the corresponding azobenzenes. arabjchem.org Given the structure of this compound, oxidation would likely lead to the formation of the corresponding azo derivative through the coupling of two oxidized molecules. The presence of the electron-withdrawing fluorine and ester groups can influence the susceptibility of the amino group to oxidation.

Reactions Involving the Ester Group

The methyl ester group is another key reactive site in the molecule, primarily undergoing nucleophilic acyl substitution and reduction.

Hydrolysis and Transesterification Pathways

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water.

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 3-amino-4-fluorobenzoate and methanol (B129727). This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol or by removing the methanol as it is formed. wikipedia.org

Table 3: Examples of Transesterification Reactions

| Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 3-amino-4-fluorobenzoate |

| Isopropanol | NaOiPr (catalytic) | Isopropyl 3-amino-4-fluorobenzoate |

| Benzyl alcohol | Ti(OiPr)₄ (catalytic) | Benzyl 3-amino-4-fluorobenzoate |

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the intermediate alkoxide and neutralize the excess reducing agent. lumenlearning.com This reaction converts this compound into (3-amino-4-fluorophenyl)methanol. bldpharm.com It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent that will also reduce other susceptible functional groups if present. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. lumenlearning.com

Table 4: Reduction of Ester to Alcohol

| Reagent(s) | Solvent | Product |

| 1. LiAlH₄ 2. H₂O/H⁺ | THF | (3-Amino-4-fluorophenyl)methanol |

An in-d

Applications in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Applications

The compound serves as a critical starting material and intermediate in the synthesis of new chemical entities with potential therapeutic applications.

Methyl 3-amino-4-fluorobenzoate and its parent acid, 3-Amino-4-fluorobenzoic acid, are recognized as important intermediates in the broader field of organic synthesis, particularly for fine chemicals and pharmaceuticals. innospk.com The presence of reactive amino and carboxyl groups allows for a variety of chemical transformations, such as amide formation and esterification, which are fundamental in constructing the complex molecular architectures of modern drugs. innospk.com

While specific, named APIs derived directly from the 3-amino-4-fluoro isomer are not prominently detailed in the provided search results, a closely related isomer, Methyl 3-amino-2-fluorobenzoate, serves as a critical intermediate in the synthesis of Dabrafenib. innospk.com Dabrafenib is a BRAF inhibitor used in cancer therapy. innospk.com This highlights the significance of the fluorinated aminobenzoate scaffold in the development of targeted therapeutics. The unique arrangement of functional groups in this compound provides a distinct chemical reactivity that medicinal chemists can exploit for the synthesis of other novel APIs.

The structural motifs present in this compound are commonly found in molecules investigated for various therapeutic effects.

Anticancer Agents: The fusion of heterocyclic rings like 1,2,4-triazole and 1,3,4-thiadiazole, often incorporating fluorinated phenyl groups, has been shown to yield compounds with cytotoxic activity against several cancer cell lines. researchgate.net For instance, a series of fluorinated 3,6-diaryl- innospk.cominnospk.comchemicalbook.comtriazolo[3,4-b] innospk.cominnospk.commolbase.comthiadiazoles demonstrated moderate to good antiproliferative potency against human breast cancer (MCF7), osteosarcoma (SaOS-2), and myeloid leukemia (K562) cell lines. researchgate.net Similarly, novel 3-fluoro and 3,3-difluoro substituted β-lactams have been synthesized as analogues of the tubulin-targeting agent Combretastatin A-4, showing potent activity in MCF-7 human breast cancer cells. mdpi.com These examples underscore the potential of using fluorinated precursors like this compound to generate new anticancer candidates.

Analgesics: While direct synthesis of analgesics from this compound is not detailed, related structures have shown such activity. For example, the methyl ester of 3-amino-4-hydroxy benzoic acid, known as Orthocaine, is a local anesthetic. wisdomlib.org This suggests that the aminobenzoate framework is a viable starting point for developing molecules that modulate pain pathways.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. The fluorine atom in this compound can impart several beneficial effects to its derivatives.

Metabolic Stability: Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 enzymes. This prevents metabolic degradation, extends the drug's half-life, and can lead to improved bioavailability.

Altered Physicochemical Properties: The introduction of fluorine can modify a molecule's acidity (pKa) and lipophilicity. innospk.com By altering the electron distribution, fluorine can lower the pKa of nearby amino groups, which can improve membrane permeation and, consequently, oral bioavailability.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate.

The application of small molecules as tools in proteomics is a burgeoning area of research. Building blocks like fluorinated aminobenzoates are finding utility in this field. A related isomer, Methyl 4-amino-3-fluorobenzoate, is categorized as a "Protein Degrader Building Block". calpaclab.com This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are designed to induce the degradation of specific proteins. Given the structural similarities, this compound represents a potential building block for developing chemical probes and novel therapeutics that function through targeted protein degradation, a key area of investigation in proteomics.

Materials Science and Polymer Chemistry

The reactive functional groups of this compound also make it a candidate for applications in materials science.

Amino groups are important functionalities in polymer chemistry, often used for creating amino-functionalized polymers with specific properties. beilstein-journals.org These polymers can be used in a variety of applications, from biomaterials to industrial resins. beilstein-journals.orgnih.gov For example, amino groups are crucial for hardening epoxy resins and can be incorporated into (meth)acrylate polymers to create materials with tailored characteristics. beilstein-journals.org

The structure of this compound, containing both a primary amine and an ester, allows it to potentially be used in step-growth polymerizations to form polyamides or poly(ester-amide)s. The presence of the fluorine atom could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific surface properties. While direct polymerization of this compound is not widely documented in the provided results, its functional groups are analogous to monomers used in the synthesis of various functional and high-performance polymers. mdpi.comasianpubs.org

Development of Coatings, Adhesives, and Fibers with Tailored Properties

This compound is a valuable precursor in the synthesis of high-performance polymers, particularly fluorinated polyimides, which are used in advanced coatings, adhesives, and fibers. Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The introduction of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with improved solubility, lower dielectric constants, and increased optical transparency. scielo.br

The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride to first form a poly(amic acid) (PAA), which is then chemically or thermally converted to the final polyimide. mdpi.com this compound can be chemically modified to create novel fluorinated diamine monomers. These custom-synthesized diamines, when polymerized with various dianhydrides, allow for the precise tailoring of the resulting polyimide's properties.

For instance, the presence of fluorine can disrupt the close packing of polymer chains and weaken intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic color of traditional polyimides. scielo.br This leads to more colorless and transparent films suitable for flexible electronics and optical applications. By strategically designing diamine monomers from precursors like this compound, researchers can control properties such as glass transition temperature (Tg), coefficient of thermal expansion (CTE), and tensile strength to meet the specific demands of high-performance coatings, adhesives for aerospace applications, and durable fibers. rsc.org

Table 1: Potential Impact of Fluorinated Monomers on Polyimide Properties

| Property | Influence of Fluorine Incorporation | Rationale |

| Solubility | Increased | Reduces polymer chain packing and intermolecular forces. scbt.com |

| Optical Transparency | Increased | Weakens charge-transfer complexes (CTCs), leading to less color. scielo.brrsc.org |

| Dielectric Constant | Decreased | The high electronegativity of fluorine lowers polarizability. |

| Thermal Stability | Maintained or Enhanced | The strength of the C-F bond contributes to overall stability. mdpi.com |

| Glass Transition Temp. (Tg) | Can be modified | Dependent on monomer structure and chain flexibility. rsc.org |

Agrochemical Research and Development

The incorporation of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of new products. researchgate.net this compound serves as a key intermediate in the synthesis of novel pesticides and herbicides due to its fluorinated benzoic acid structure.

This compound is a valuable starting material for the creation of new agrochemicals. The benzoic acid scaffold itself is present in certain classes of herbicides. google.com The functional groups on this compound—the amino group, the fluorine atom, and the ester—offer multiple points for chemical modification.

Researchers can leverage the amino group for reactions such as acylation, alkylation, or conversion into other functional groups to build more complex molecular architectures. These modifications can lead to the discovery of new compounds with potent herbicidal or pesticidal activity. The development of modern agrochemicals is a complex process, and access to versatile fluorinated building blocks like this compound is crucial for exploring new chemical spaces and identifying next-generation crop protection agents. researchgate.net

The specific placement of the fluorine atom in this compound is critical for modulating the properties of derivative agrochemicals. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, which can lead to stronger binding to the target enzyme or receptor in a pest or weed. researchgate.net

Furthermore, the substitution of hydrogen with fluorine can block sites on the molecule that are susceptible to metabolic degradation by the target organism or by microbes in the environment. researchgate.net This can increase the metabolic stability of the agrochemical, leading to longer-lasting efficacy at lower application rates. The lipophilicity of a molecule, a key factor in its ability to pass through biological membranes, can also be fine-tuned by the introduction of fluorine. By using this compound as a synthetic platform, chemists can develop agrochemicals with an optimized balance of potency, stability, and environmental safety. innospk.com

Table 2: Role of Fluorine in Modifying Agrochemical Properties

| Parameter | Effect of Fluorine Substitution | Benefit in Agrochemicals |

| Binding Affinity | Alters electronic distribution of the molecule. | Can increase binding to the target site, enhancing potency. researchgate.net |

| Metabolic Stability | Blocks sites of oxidative metabolism. | Increases the half-life of the compound, improving efficacy. innospk.com |

| Lipophilicity | Increases lipophilicity. | Can improve transport across biological membranes to the target site. innospk.com |

| Bioavailability | Can be enhanced. | Improved uptake and distribution within the target organism. |

Contributions to Fine Chemical Synthesis

Beyond its applications in polymers and agrochemicals, this compound is a significant intermediate in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, specialty polymers, and dyes. The value of this compound lies in its identity as a trifunctional building block, offering chemists a platform for constructing complex molecular targets. innospk.com

The amino group can act as a nucleophile or be converted into a diazonium salt, which is a gateway to a vast number of other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The fluorine atom and the substitution pattern on the aromatic ring influence the reactivity in electrophilic aromatic substitution reactions. This versatility allows for its use in multi-step syntheses of a wide range of high-value compounds, including the formation of various heterocyclic systems which are common scaffolds in medicinal chemistry. nih.gov

Theoretical and Computational Studies of Methyl 3 Amino 4 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure to predict geometry, energy levels, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the geometry of molecules. researchgate.net Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed to calculate the ground-state geometry and vibrational frequencies of aromatic compounds. researchgate.net For Methyl 3-amino-4-fluorobenzoate, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

The optimized structure provides a detailed three-dimensional view, accounting for the electronic effects of the amino (-NH2), fluoro (-F), and methyl ester (-COOCH3) substituents on the benzene (B151609) ring. The amino group acts as an electron-donating group, while the fluoro and methyl ester groups are electron-withdrawing, creating a unique electronic distribution across the aromatic system. While specific DFT calculation results for this molecule are not extensively published, analysis of similar structures, such as ethyl 4-aminobenzoate, provides expected values for key geometric parameters. researchgate.net

Table 1: Representative Geometric Parameters for a Substituted Benzoate (B1203000) Ring (Note: These are typical values for similar structures and serve as an illustration.)

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

| Bond Lengths | C-F | 1.35 | Bond Angles | C-C-C (ring) | 120 |

| C-N | 1.40 | F-C-C | 119 | ||

| C=O | 1.22 | N-C-C | 121 | ||

| C-O | 1.35 | O=C-O | 124 |

HOMO-LUMO Analysis and Band Gap Energies

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and electronic properties. chalcogen.ro The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). reddit.com

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com The electron-donating amino group on this compound would be expected to raise the energy of the HOMO, while the electron-withdrawing fluoro and ester groups would lower the energy of the LUMO. This combined effect likely results in a moderately sized energy gap, influencing the molecule's stability and potential for use in electronic materials or as a reactive intermediate in synthesis. nih.gov Calculations on similar molecules show that these energy gaps are typically in the range of 4-5 eV. aimspress.com

Table 2: Illustrative Frontier Orbital Energies (Note: These are representative values for a substituted aromatic molecule and are for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -1.90 |

| Energy Gap (ΔE) | 4.40 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent forces between molecules dictate the macroscopic properties and biological function of chemical compounds.

Rotational Isomers and Energy Barriers

This compound possesses rotatable bonds, primarily the C(ring)–C(ester) bond, which gives rise to different rotational isomers, or conformers. nih.gov The orientation of the methyl ester group relative to the plane of the benzene ring is of particular interest. Theoretical calculations can map the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the transition states (energy maxima) that represent the energy barriers to rotation. researchgate.net Studies on related substituted methyl benzoates show that planar or near-planar arrangements, where the carbonyl group is either syn- or anti-periplanar to a substituent, are often the most stable. The energy barriers for rotation in such systems are typically low, in the range of 4–8 kJ/mol, allowing for rapid interconversion between conformers at room temperature. sci-hub.se

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding plays a critical role in defining the solid-state structure of this compound. The molecule contains one hydrogen bond donor site (the amino group, -NH2) and multiple acceptor sites, including the two oxygen atoms of the ester group, the nitrogen atom of the amino group, and the fluorine atom. nih.gov These interactions can lead to the formation of ordered, self-assembled structures known as supramolecular assemblies. rsc.org

In the crystal lattice, it is highly probable that intermolecular N-H···O=C hydrogen bonds form, linking molecules into one-dimensional chains or two-dimensional sheets. nih.gov This type of self-assembly is a key principle in crystal engineering and is fundamental to designing materials with specific properties. harvard.edu The resulting supramolecular architecture stabilizes the crystal structure and influences physical properties like melting point and solubility.

Molecular Docking and Biological Target Interactions

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies featuring this compound as the primary ligand are not widely reported, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds that are subsequently evaluated for biological activity. nih.govbldpharm.com For example, derivatives of this molecule could be designed to target specific enzymes or receptors. A docking simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding site. This information is crucial for the rational design of more potent and selective inhibitors.

Prediction of Binding Affinity with Enzymes and Receptors

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, such as an enzyme or a receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. The process involves generating various conformations of the ligand and fitting them into the receptor's binding site, followed by scoring functions that estimate the strength of the interaction, often reported as a binding energy or docking score.

While molecular docking is a standard method for assessing potential biological activity, detailed studies predicting the specific binding affinity of this compound with particular enzymes or receptors are not extensively available in the reviewed scientific literature. Such studies would be valuable in identifying potential biological targets for this molecule and its derivatives.

In Silico Drug Evaluation and Toxicity Prediction

In silico methods are crucial for the early assessment of a compound's drug-like properties and potential toxicity. These computational tools predict a range of pharmacokinetic properties known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). By evaluating these parameters early in the research process, scientists can prioritize candidates with favorable profiles and identify potential liabilities. nih.gov

Toxicity prediction models use a compound's structure to forecast potential adverse effects, such as carcinogenicity, mutagenicity, or hepatotoxicity. nih.gov These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with known toxicological data. nih.gov

Although these predictive methods are widely used in pharmaceutical research, specific in silico ADMET and detailed toxicity prediction studies focused solely on this compound are not prominently featured in the available literature. The GHS hazard classifications available on public databases indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, which are derived from aggregated data rather than specific computational toxicity studies. nih.gov

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical calculations can provide valuable insights into the molecule's structure and vibrational modes.

The correlation between predicted and experimental spectra serves as a powerful tool for structural confirmation and detailed spectral assignment. For instance, calculated NMR chemical shifts can aid in the interpretation of complex experimental spectra, and predicted IR and Raman frequencies can be matched with experimental peaks to assign specific vibrational modes to different functional groups within the molecule.

Despite the power of these techniques, specific computational studies detailing the prediction of NMR, IR, or other spectroscopic properties for this compound and their correlation with experimental data are not found in the surveyed literature. Such research would be beneficial for a more in-depth understanding of the compound's structural and electronic properties.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 3-amino-4-fluorobenzoate. By examining the interaction of the molecule with electromagnetic radiation, different spectroscopic methods provide unique insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet pattern due to coupling between themselves and with the fluorine atom. The protons of the methyl ester group (-OCH₃) will typically show a singlet at around 3.8 ppm. The amine group (-NH₂) protons will present as a broad singlet. For a related compound, methyl 3-aminobenzoate, the methyl protons appear at approximately 3.87 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will show signals in the region of 110-150 ppm, with their exact shifts influenced by the amino and fluoro substituents. The carbon of the methyl group will appear at a higher field, typically around 52 ppm.

A summary of expected ¹H NMR spectral data is presented below:

Table 1: Predicted ¹H NMR Data for this compound| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Ring | Ar-H | 6.8 - 7.5 | Multiplet |

| Ester | -OCH₃ | ~ 3.8 | Singlet |

| Amine | -NH₂ | Broad Singlet | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈FNO₂), the exact mass is calculated to be 169.05390666 Da, with a molecular weight of approximately 169.15 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to this mass. Fragmentation patterns observed in the mass spectrum can further help to confirm the structure. Common fragmentation would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

Key expected IR absorption bands include:

N-H Stretching: The amino group (-NH₂) will show two characteristic bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the ester will be prominent in the range of 1700-1730 cm⁻¹.

C-F Stretching: A strong band indicating the presence of the carbon-fluorine bond is expected in the region of 1200-1300 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond will appear around 1250-1350 cm⁻¹.

Aromatic C=C Bending: Bending vibrations for the substituted benzene (B151609) ring will be observed in the fingerprint region (below 1500 cm⁻¹).

The IR spectrum of the related compound 3-Amino-4-fluorobenzoic acid shows characteristic peaks that support these expected ranges. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Fluoroaryl (C-F) | C-F Stretch | 1200 - 1300 |

| Aromatic Ring | C=C Bending | < 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the chromophoric carbonyl group and the auxochromic amino group will influence the position and intensity of these bands. Typically, π→π* transitions of the aromatic system are observed. researchgate.net For a similar compound, 4-amino-3-methyl benzoic acid methyl ester, absorption bands indicating intramolecular charge transfer have been reported. researchgate.net The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727).

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis. The technique offers high resolution and sensitivity. A typical HPLC analysis involves a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol).

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For related compounds like 3-Amino-4-chlorobenzoic acid, purity is often confirmed to be ≥98.0% by HPLC. avantorsciences.com Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. The availability of HPLC data for isomeric compounds like Methyl 4-amino-3-fluorobenzoate further establishes this as a standard analytical procedure. bldpharm.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-aminobenzoate |

| Methyl 4-amino-3-fluorobenzoate |

| 3-Amino-4-fluorobenzoic acid |

| 4-amino-3-methyl benzoic acid methyl ester |

| 3-Amino-4-chlorobenzoic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a polar compound like this compound, direct analysis by GC is challenging due to its relatively low volatility and the presence of a polar amino group, which can lead to poor peak shape and decomposition in the hot injector port. thermofisher.com

To overcome these issues, derivatization is a mandatory pre-analytical step. This process involves converting the polar amino group into a less polar, more volatile, and more thermally stable functional group. Common methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation. thermofisher.com This conversion allows the analyte to travel through the GC column efficiently.

The derivatized compound is then analyzed using a GC system, typically equipped with a capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5), and a Flame Ionization Detector (FID). thermofisher.com The output, a chromatogram, displays peaks where the retention time identifies the compound and the peak area corresponds to its concentration. youtube.com

Table 1: Representative GC Operating Conditions for Analysis of a Derivatized Amino Benzoate (B1203000)

| Parameter | Value/Condition | Purpose |

| Instrument | Gas Chromatograph with FID | Separation and Detection |

| Column | TRACE TR-5 (30 m x 0.25 mm x 0.25 µm) | Separation based on volatility |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability thermofisher.com |

| Injector Temperature | 250 °C | Vaporizes the sample |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point |

| Detector | Flame Ionization Detector (FID) | Detects organic compounds |

| Detector Temperature | 300 °C | Prevents condensation of analytes |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com It is particularly well-suited for analyzing compounds like this compound, as it often does not require derivatization, simplifying sample preparation. youtube.com

In an LC-MS analysis, the sample is first injected into a liquid chromatograph. Separation is typically achieved using a reversed-phase column (e.g., a C18 column) where compounds are separated based on their polarity. youtube.com The eluent from the LC column is then introduced into the ion source of the mass spectrometer. The ion source converts the neutral molecules into ions, for example, by protonating the amine group to give a positively charged ion [M+H]+. youtube.com The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, providing definitive molecular weight information and enabling precise quantification. youtube.comyoutube.com

This method offers excellent specificity and sensitivity, making it ideal for identifying the compound in complex mixtures and for quantifying it at very low levels. youtube.com

Table 2: Typical LC-MS Method Parameters for this compound

| Parameter | Value/Condition | Purpose |

| LC System | High-Performance Liquid Chromatography (HPLC) System | Sample separation |

| Column | C18 reversed-phase (e.g., 5 cm x 2.1 mm, 2.6 µm) youtube.com | Separates analyte from impurities |

| Mobile Phase | Gradient of acidified water (A) and acidified acetonitrile (B) youtube.com | Elutes the analyte from the column |

| MS Detector | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Mass analysis and detection |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates ions for MS detection |

| Scan Mode | Full Scan or Multiple Reaction Monitoring (MRM) | Identification and/or Quantification |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically less than 2 µm) compared to traditional HPLC. lcms.cz This innovation results in substantially higher efficiency, resolution, and speed.

For the analysis of this compound, employing a UPLC method would offer several advantages over conventional HPLC. The total analysis time can be dramatically reduced, often from 30-60 minutes down to under 10 minutes, without sacrificing separation quality. nih.govnih.gov This high-throughput capability is invaluable for quality control and reaction monitoring. The increased resolution allows for better separation of the main compound from closely related impurities, leading to more accurate purity assessments.

UPLC systems are often coupled with photodiode array (PDA) detectors or mass spectrometers (UPLC-MS), combining the high-speed separation with comprehensive detection capabilities. nih.gov

Table 3: Comparison of UPLC and HPLC Performance Characteristics

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage of UPLC |

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Typical Run Time | 15 - 60 min | 1 - 10 min | Increased sample throughput nih.gov |

| Peak Resolution | Good | Excellent | More accurate impurity profiling |

| System Pressure | 600 - 4,000 psi | 6,000 - 15,000 psi | Drives efficiency with small particles |

| Solvent Consumption | Higher | Lower | Reduced operational cost and waste |

Crystallographic Analysis and Solid-State Characterization

Understanding the three-dimensional structure and intermolecular interactions of this compound in its solid state is crucial for predicting its physical properties, such as melting point, solubility, and stability.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the crystal's unit cell dimensions, space group, and the exact coordinates of every atom in the molecule. researchgate.net

The resulting structural data provides unambiguous confirmation of the compound's constitution and conformation, including precise bond lengths, bond angles, and torsion angles. This information is fundamental for understanding the molecule's geometry.

Table 4: Representative Crystallographic Data Obtained from a Single-Crystal XRD Experiment

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₈H₈FNO₂ |

| Formula Weight | The molar mass of the compound. | 169.15 g/mol nih.gov |

| Crystal System | The geometric system describing the crystal lattice. | e.g., Monoclinic, Orthorhombic researchgate.net |

| Space Group | The symmetry group of the crystal structure. | e.g., P2₁/c, Pbca researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 11.5 Å, b = 9.6 Å, c = 22.1 Å researchgate.net |

| Volume (V) | The volume of the unit cell. | e.g., 2452 ų researchgate.net |

| Z | The number of molecules per unit cell. | e.g., 8 researchgate.net |

Note: Example values are representative of a small organic molecule and not specific to this compound itself.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from XRD. nih.gov A unique three-dimensional surface is generated for the molecule, and this surface is color-coded to map different types of intermolecular contacts.

The surface is typically mapped with a normalized contact distance (d_norm), which highlights regions of significant interaction:

Red regions indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms. These are characteristic of strong interactions, such as hydrogen bonds (e.g., N-H···O). nih.gov

White regions represent contacts that are approximately at the van der Waals separation distance.

Blue regions show contacts that are longer than the van der Waals separation, indicating weaker interactions. nih.gov

For this compound, this analysis would reveal the nature and extent of hydrogen bonding involving the amino group and the ester carbonyl, as well as weaker C-H···F or π-π stacking interactions. This provides a detailed picture of the forces that hold the crystal together.

Table 5: Intermolecular Contacts Quantifiable by Hirshfeld Surface Analysis for this compound

| Contact Type | Description | Potential Significance in Crystal Packing |

| H···H | Interactions between hydrogen atoms. | Often the most abundant contact type, contributing to overall packing. nih.gov |

| O···H / H···O | Contacts involving oxygen and hydrogen atoms. | Indicates hydrogen bonding (e.g., N-H···O=C) or weaker C-H···O interactions. |

| F···H / H···F | Contacts involving fluorine and hydrogen atoms. | Suggests the presence of weak C-H···F hydrogen bonds. |

| C···H / H···C | Contacts between carbon and hydrogen atoms. | Represents van der Waals forces and potential C-H···π interactions. |

| C···C | Contacts between carbon atoms of aromatic rings. | Can indicate π-π stacking interactions between benzene rings. |

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes. For fluorinated compounds like Methyl 3-amino-4-fluorobenzoate, this translates to developing synthetic pathways that minimize hazardous waste and energy consumption. Future research will likely focus on:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force to drive chemical reactions. A simple mechanochemical protocol for solid-state aromatic nucleophilic fluorination has been developed using potassium fluoride (B91410) (KF), which is fast and avoids the need for highly polar, high-boiling point solvents. rsc.org This methodology could be adapted for the synthesis of fluorinated aminobenzoates, offering a more cost-effective and environmentally friendly alternative to traditional solution-based methods. rsc.orgmdpi.com

Catalytic Fluorination: Significant progress has been made in copper-mediated fluorination of aryl trifluoroborates with KF, where the copper catalyst acts as both a promoter and an oxidant for C-F bond formation. tandfonline.com Further research into transition-metal-catalyzed C-H fluorination could lead to more direct and efficient synthetic routes. tandfonline.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing flow-based syntheses for this compound could streamline its production.

Bio-inspired Synthesis: While not yet applied to this specific molecule, biosynthesis pathways for aminobenzoic acids are known in microorganisms. mdpi.comnih.gov Future bioengineering efforts could potentially lead to the microbial production of fluorinated analogs.

Exploration of Novel Biological Activities and Therapeutic Applications

The structural motif of this compound is present in many biologically active molecules. This makes it a prime candidate for drug discovery and development.

Antimicrobial and Antifungal Agents: Para-aminobenzoic acid (PABA) derivatives have a long history as antimicrobial agents. mdpi.com Simple modifications of PABA, such as creating Schiff bases, have resulted in compounds with significant antibacterial and broad-spectrum antifungal properties. nih.gov Given this precedent, derivatives of this compound could be synthesized and screened for activity against multi-drug-resistant bacteria and fungi.

Anticancer Therapeutics: The introduction of fluorine can enhance the biological activity of drug candidates. nih.gov For instance, fluorinated compounds have shown promise in cancer research by inducing apoptosis in cancer cells. Derivatives of aminobenzoic acid have also been investigated as inhibitors of enzymes crucial for cancer cell proliferation. mdpi.com Research into how this compound derivatives interact with cancer-related targets like tubulin or protein kinases could yield new therapeutic leads. researchgate.netutrgv.edu

Neurodegenerative Diseases: Researchers have designed and synthesized novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for treating Alzheimer's disease. nih.govnih.gov The unique electronic properties conferred by the fluorine atom in this compound could be exploited to design more potent and selective inhibitors.

Anti-inflammatory Drugs: Derivatives of the isomeric Methyl 4-amino-3-fluorobenzoate have been explored as soluble epoxide hydrolase (sEH) inhibitors, which are targets for inflammation-related diseases. This suggests a similar potential for derivatives of this compound.

Integration with Advanced Materials for Next-Generation Technologies

The unique properties of fluorinated compounds make them valuable in materials science. acs.orgnih.gov this compound can serve as a functional monomer or building block for a new generation of high-performance materials. openaccessjournals.com

Fluoropolymers: Fluoropolymers like Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkane (PFA) are known for their exceptional thermal stability and chemical resistance. youtube.comwikipedia.org Incorporating monomers like this compound into polymer chains could create new materials with tailored properties, such as reduced surface free energy and enhanced wear resistance, for applications in electronics and aerospace. mdpi.com

Organic Electronics: Fluorinated organic materials are used in electronic devices like electroluminescent diodes and field-effect transistors. rsc.org The fluorine atom can lower the HOMO and LUMO energy levels, facilitating electron injection and improving material stability. rsc.org A fluorinated polymer acceptor was recently developed that enabled all-polymer solar cells with over 15% efficiency. acs.org The amino and ester groups on this compound offer sites for polymerization, opening avenues for its use in organic semiconductors and photovoltaics.

Advanced Sorbents: Carbon-based materials are leading adsorbents for applications like hydrogen storage. mdpi.com Functionalizing these materials with fluorinated compounds could enhance their performance.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and bioinformatics are powerful tools for accelerating research and development. nih.gov These methods can be applied to this compound to predict its properties and guide the synthesis of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the chemical structure of derivatives and their biological activity. researchgate.net By developing QSAR models for a series of this compound analogs, researchers can identify key structural features required for a desired therapeutic effect, such as anti-tyrosinase activity. researchgate.net

Molecular Docking and Dynamics: These simulation techniques can predict how a molecule will bind to a biological target, such as an enzyme or receptor. utrgv.edunih.gov For example, in silico molecular docking and dynamics simulations have been used to understand how p-aminobenzoic acid derivatives interact with the active site of acetylcholinesterase. nih.gov Similar studies on this compound derivatives could guide the design of potent and selective inhibitors for various diseases.

In Silico ADME Prediction: Computational models like the "BOILED-Egg" can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.com Applying these models to new derivatives of this compound can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be unlocked through collaborative, interdisciplinary research. acs.org The journey from a simple molecule to a functional drug or advanced material requires expertise from multiple fields.

Chemists will be needed to devise novel and sustainable synthetic routes. rsc.orgrsc.org Biologists and pharmacologists will investigate the therapeutic potential of new derivatives, uncovering their mechanisms of action within cells and organisms. mdpi.comnih.gov Materials scientists can then leverage the unique properties of this fluorinated building block to create next-generation polymers and electronic components. mdpi.comrsc.org This synergistic approach, combining experimental work with computational modeling, will be crucial for translating fundamental research into practical applications that can address challenges in medicine, technology, and environmental science. acs.orgnih.govmdpi.com

常见问题

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular docking : Predict binding affinities for agrochemical target proteins (e.g., ALS enzymes) .

- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。